4/'-fluorobiphenyl-4-carboxaMide
Description
4'-Fluorobiphenyl-4-carboxamide is a synthetic organic compound characterized by a biphenyl scaffold substituted with a fluorine atom at the 4' position and a carboxamide group (-CONH₂) at the 4 position. The carboxamide functional group enhances hydrogen-bonding capacity and polarity, making it relevant in pharmaceutical research for drug design and protein-targeting applications.
Properties
CAS No. |
184842-68-0 |
|---|---|
Molecular Formula |
C13H10FNO |
Molecular Weight |
215.2230032 |
Synonyms |
4/'-fluorobiphenyl-4-carboxaMide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-fluorobiphenyl-4-carboxamide typically involves the following steps:
Synthesis of 4’-fluorobiphenyl: This can be achieved through a Suzuki coupling reaction between 4-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate.
Formation of 4’-fluorobiphenyl-4-carboxylic acid: The 4’-fluorobiphenyl is then subjected to a Friedel-Crafts acylation reaction using a carboxylic acid derivative, such as 4-chlorocarbonylbenzoic acid, in the presence of a Lewis acid catalyst like aluminum chloride.
Conversion to 4’-fluorobiphenyl-4-carboxamide: The final step involves the conversion of the carboxylic acid to the carboxamide using reagents such as thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of 4’-fluorobiphenyl-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-fluorobiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4’-fluorobiphenyl-4-carboxylic acid.
Reduction: 4’-fluorobiphenyl-4-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
4'-Fluorobiphenyl-4-carboxamide serves as a crucial intermediate in synthesizing pharmaceuticals. Its role is particularly prominent in developing anti-inflammatory and analgesic drugs . The presence of the fluorine atom enhances the compound's bioactivity and stability, making it a valuable component in drug design.
Case Study: Anti-Inflammatory Drug Synthesis
Research has demonstrated that derivatives of 4'-fluorobiphenyl-4-carboxamide can lead to compounds with improved efficacy against inflammation. For instance, studies involving structure-activity relationships (SAR) have shown that modifications to the biphenyl structure can significantly enhance anti-inflammatory properties.
Material Science
In material science, 4'-fluorobiphenyl-4-carboxamide is used to formulate advanced polymers and materials. It enhances properties such as thermal stability and chemical resistance , making it valuable for applications in electronics and coatings .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
Organic Synthesis
Researchers leverage 4'-fluorobiphenyl-4-carboxamide's unique structure for creating complex organic molecules. This compound facilitates the development of novel compounds with potential applications across various fields, including agrochemicals and specialty chemicals.
Example of Organic Synthesis
A recent study illustrated how 4'-fluorobiphenyl-4-carboxamide can be utilized to synthesize novel fluorinated compounds that exhibit enhanced biological activity compared to their non-fluorinated counterparts.
Analytical Chemistry
The compound is employed as a standard in chromatography, aiding in the accurate analysis of various substances in environmental and quality control laboratories. Its use ensures reliable results in the detection and quantification of other chemical entities.
Analytical Methodology
Using high-performance liquid chromatography (HPLC), researchers can effectively separate and quantify compounds containing 4'-fluorobiphenyl-4-carboxamide, demonstrating its utility as an analytical standard.
Research on Fluorinated Compounds
The fluorine atom in 4'-fluorobiphenyl-4-carboxamide contributes to significant studies on the effects of fluorination in organic compounds. These studies indicate that fluorination can improve bioactivity and stability, which is critical for drug design.
Impact on Bioactivity
Research indicates that incorporating fluorine into organic molecules often enhances their interaction with biological targets, leading to increased potency and selectivity in pharmacological applications.
Mechanism of Action
The mechanism of action of 4’-fluorobiphenyl-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4'-fluorobiphenyl-4-carboxamide with structurally related compounds:
*Abbreviated name for clarity; full name in .
Key Observations:
Halogen Effects :
- Fluorine (atomic radius: 1.47 Å) at the 4' position (as in 4'-fluorobiphenyl-4-carboxamide) enhances metabolic stability and lipophilicity compared to bulkier bromine (atomic radius: 1.85 Å) in 4'-bromobiphenyl-2-carboxylic acid .
- Bromine’s polarizability increases intermolecular interactions, making carboxylic acid derivatives more reactive in electrophilic substitutions.
Functional Group Impact :
- The carboxamide group in 4'-fluorobiphenyl-4-carboxamide improves solubility in polar solvents (e.g., DMSO, water) relative to the aldehyde group in 4'-fluorobiphenyl-4-carbaldehyde , which is prone to oxidation .
- Compared to N-phenylmorpholine-4-carboxamide , the biphenyl backbone in 4'-fluorobiphenyl-4-carboxamide provides rigidity, favoring π-π stacking in protein binding .
Complex Derivatives :
- The thiazole-containing carboxamide in demonstrates how heterocyclic rings (e.g., thiazole) enhance bioactivity, albeit with increased molecular weight (410.46 vs. 215.23) and synthetic complexity .
Pharmacokinetic and Reactivity Trends
Lipophilicity (LogP) :
- 4'-Fluorobiphenyl-4-carboxamide is predicted to have a moderate LogP (~2.8) due to the fluorine’s electronegativity and carboxamide’s polarity, balancing membrane permeability and aqueous solubility.
- In contrast, 4'-bromobiphenyl-2-carboxylic acid (LogP ~3.5) is more lipophilic but less metabolically stable due to bromine’s susceptibility to enzymatic cleavage .
Synthetic Utility :
- The aldehyde group in 4'-fluorobiphenyl-4-carbaldehyde serves as a versatile intermediate for reductive amination or nucleophilic additions, whereas the carboxamide group in 4'-fluorobiphenyl-4-carboxamide is typically introduced via coupling reactions (e.g., EDCI/HOBt) .
Biological Activity
4'-Fluorobiphenyl-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
4'-Fluorobiphenyl-4-carboxamide is characterized by the presence of a fluorine atom attached to a biphenyl structure, along with a carboxamide functional group. This unique configuration contributes to its biological activity through specific interactions with molecular targets.
The mechanism of action for 4'-fluorobiphenyl-4-carboxamide involves its interaction with various biological receptors and enzymes. The fluorine atom enhances lipophilicity and can influence the binding affinity to targets, while the carboxamide group may facilitate hydrogen bonding interactions crucial for biological activity.
Antimicrobial Activity
Research indicates that 4'-fluorobiphenyl-4-carboxamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
The anticancer potential of 4'-fluorobiphenyl-4-carboxamide has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC-3 (Prostate) | 20 |
| HeLa (Cervical) | 10 |
Case Studies
- In Vitro Study on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that 4'-fluorobiphenyl-4-carboxamide effectively inhibited the growth of Staphylococcus aureus. The study utilized a standard broth microdilution method to determine MIC values, confirming the compound's potential as an antimicrobial agent.
- Anticancer Efficacy in Cell Lines : An investigation into the anticancer properties revealed that treatment with 4'-fluorobiphenyl-4-carboxamide resulted in significant cell death in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways .
- Mechanistic Insights : Further mechanistic studies indicated that 4'-fluorobiphenyl-4-carboxamide inhibits key enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH), contributing to its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
